1,1-Dibenzoylferrocene
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Overview
Description
Ferrocene, 1,1’-dibenzoyl- is an organometallic compound with the molecular formula C24H18FeO2. It consists of a ferrocene core where two cyclopentadienyl rings are bonded to an iron atom, and each cyclopentadienyl ring is substituted with a benzoyl group. This compound is known for its stability and unique electronic properties, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ferrocene, 1,1’-dibenzoyl- typically involves the acylation of ferrocene. One common method is the Friedel-Crafts acylation, where ferrocene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for ferrocene, 1,1’-dibenzoyl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ferrocene, 1,1’-dibenzoyl- undergoes various types of chemical reactions, including:
Oxidation: The iron center in ferrocene can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can convert ferrocenium ions back to ferrocene.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl groups or the cyclopentadienyl rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like benzoyl chloride and aluminum chloride are used in Friedel-Crafts acylation
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation of ferrocene leads to ferrocenium ions, while acylation results in substituted ferrocene derivatives .
Scientific Research Applications
Ferrocene, 1,1’-dibenzoyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organometallic compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in bio-sensing and as a component in drug delivery systems.
Medicine: Studied for its anticancer and antimicrobial properties due to its ability to generate reactive oxygen species (ROS).
Industry: Employed in the development of materials with unique electronic and magnetic properties, such as polymers and nanoparticles
Mechanism of Action
The mechanism of action of ferrocene, 1,1’-dibenzoyl- involves its ability to undergo redox reactions. The iron center can switch between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its applications in catalysis and as an electrochemical sensor. In biological systems, the generation of ROS through Fenton-like reactions is a key mechanism for its anticancer and antimicrobial effects .
Comparison with Similar Compounds
Ferrocene: The parent compound, consisting of two cyclopentadienyl rings bonded to an iron atom.
Acetylferrocene: A derivative where one or both cyclopentadienyl rings are substituted with an acetyl group.
Dimethylferrocene: A derivative with methyl groups attached to the cyclopentadienyl rings
Uniqueness: Ferrocene, 1,1’-dibenzoyl- is unique due to the presence of benzoyl groups, which enhance its stability and electronic properties. These modifications make it more suitable for specific applications, such as in the development of advanced materials and as a catalyst in organic synthesis .
Properties
Molecular Formula |
C24H18FeO2-6 |
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Molecular Weight |
394.2 g/mol |
IUPAC Name |
cyclopenta-2,4-dien-1-yl(phenyl)methanone;cyclopentyl(phenyl)methanone;iron |
InChI |
InChI=1S/2C12H9O.Fe/c2*13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h2*1-9H;/q-5;-1; |
InChI Key |
MMGLDCAQWBHECK-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[CH-][CH-][C-]([CH-]1)C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[C-]2C=CC=C2.[Fe] |
Origin of Product |
United States |
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